3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide is a chemical compound with a unique structure that includes a fluorine atom, a pyridine ring, and an oxane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with target proteins, potentially inhibiting their function. The oxane moiety contributes to the compound’s stability and solubility, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-fluoro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyridinamine
- 3-fluoro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-pyridinamine
Uniqueness
Compared to similar compounds, 3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide exhibits unique properties due to the presence of the oxane moiety, which enhances its stability and solubility.
Eigenschaften
Molekularformel |
C12H15FN2O2 |
---|---|
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
3-fluoro-N-(oxan-4-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H15FN2O2/c13-11-8-14-4-1-10(11)12(16)15-7-9-2-5-17-6-3-9/h1,4,8-9H,2-3,5-7H2,(H,15,16) |
InChI-Schlüssel |
TVGRDAWQODQPDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CNC(=O)C2=C(C=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.